2-[(2E)-2-[(3-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-4-PHENYLQUINAZOLINE
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Overview
Description
“N-(3-Bromo-benzylidene)-N’-(6-methyl-4-phenyl-quinazolin-2-yl)-hydrazine” is a synthetic organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-Bromo-benzylidene)-N’-(6-methyl-4-phenyl-quinazolin-2-yl)-hydrazine” typically involves the condensation reaction between an aldehyde or ketone and a hydrazine derivative. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The specific synthetic route may involve:
Starting Materials: 3-Bromo-benzaldehyde and 6-methyl-4-phenyl-quinazolin-2-yl-hydrazine.
Reaction Conditions: The reaction is conducted in an organic solvent such as ethanol or methanol, with an acid catalyst like hydrochloric acid or acetic acid, at elevated temperatures (around 60-80°C).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
“N-(3-Bromo-benzylidene)-N’-(6-methyl-4-phenyl-quinazolin-2-yl)-hydrazine” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine or amine derivatives.
Substitution: The bromine atom in the benzylidene moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction may produce hydrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, “N-(3-Bromo-benzylidene)-N’-(6-methyl-4-phenyl-quinazolin-2-yl)-hydrazine” can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential as therapeutic agents. The hydrazone moiety is known for its ability to form stable complexes with metal ions, which can be useful in drug design.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of “N-(3-Bromo-benzylidene)-N’-(6-methyl-4-phenyl-quinazolin-2-yl)-hydrazine” would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydrazone group can participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(Benzylidene)-N’-(quinazolin-2-yl)-hydrazine: Lacks the bromine and methyl groups, which may affect its reactivity and biological activity.
N-(3-Chloro-benzylidene)-N’-(6-methyl-4-phenyl-quinazolin-2-yl)-hydrazine: Similar structure but with a chlorine atom instead of bromine, which may influence its chemical properties.
Uniqueness
“N-(3-Bromo-benzylidene)-N’-(6-methyl-4-phenyl-quinazolin-2-yl)-hydrazine” is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as halogen bonding
Properties
Molecular Formula |
C22H17BrN4 |
---|---|
Molecular Weight |
417.3g/mol |
IUPAC Name |
N-[(E)-(3-bromophenyl)methylideneamino]-6-methyl-4-phenylquinazolin-2-amine |
InChI |
InChI=1S/C22H17BrN4/c1-15-10-11-20-19(12-15)21(17-7-3-2-4-8-17)26-22(25-20)27-24-14-16-6-5-9-18(23)13-16/h2-14H,1H3,(H,25,26,27)/b24-14+ |
InChI Key |
POAYNDSQJNWOHW-ZVHZXABRSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NN=CC4=CC(=CC=C4)Br |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)N/N=C/C4=CC(=CC=C4)Br |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NN=CC4=CC(=CC=C4)Br |
Origin of Product |
United States |
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